S-[2-(N7-Guanyl)ethyl]glutathione-d4
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)-1,1,2,2-tetradeuterioethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)/t8-,9+/m0/s1/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBANDXHJRVCNU-VBZNVYHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N1C=NC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Oligonucleotides with S-(2-Chloroethyl)glutathione
The foundational method for synthesizing S-[2-(N7-Guanyl)ethyl]glutathione involves treating oligonucleotides with S-(2-chloroethyl)glutathione. This alkylating agent reacts selectively with the N7 position of guanine residues in DNA, forming a covalent adduct. The reaction proceeds via an episulfonium ion intermediate, which facilitates nucleophilic attack by the guanine base. For the deuterated variant (-d4), deuterium is introduced at specific positions during the synthesis of the alkylating agent or subsequent steps.
Key steps include:
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Alkylation : Incubation of DNA oligonucleotides with S-(2-chloroethyl)glutathione in aqueous buffer (pH 7.4) at 37°C for 24 hours.
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Purification : Chromatographic separation using reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
Table 1: Reaction Conditions for Alkylation
| Parameter | Value | Source |
|---|---|---|
| Temperature | 37°C | |
| Reaction Time | 24 hours | |
| Solvent System | Aqueous buffer (pH 7.4) | |
| Purification Method | Reverse-phase HPLC |
Enzymatic Synthesis via Glutathione S-Transferase
Role of Glutathione S-Transferase (GST)
In biological systems, GST catalyzes the conjugation of 1,2-dibromoethane (DBE) with glutathione, forming S-(2-bromoethyl)glutathione. This intermediate undergoes intramolecular cyclization to generate an episulfonium ion, which alkylates the N7 position of guanine in DNA. The enzymatic pathway is replicated in vitro using isolated hepatocytes or purified GST isoforms.
Critical Observations :
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Equimolar binding of DBE and GSH to DNA occurs in the presence of GST, confirming the enzyme’s role in bioactivation.
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The enzymatic method yields adducts structurally identical to those formed in vivo, validated by reductive desulfurization to N7-ethylguanine.
Isotopic Labeling with Deuterium
Synthesis of S-[2-(N7-Guanyl)ethyl]glutathione-d4
Deuterium incorporation at four positions is achieved using deuterated reagents or isotopic exchange. A validated protocol involves:
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Deuterated Alkylating Agent : Synthesis of S-(2-chloroethyl-d4)glutathione via reaction of glutathione with 1,2-dibromoethane-d4 in the presence of triethylamine.
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Adduct Formation : Reaction of the deuterated alkylating agent with guanine-containing oligonucleotides under conditions mirroring non-deuterated synthesis.
Analytical Confirmation :
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms deuterium incorporation and adduct integrity.
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Isotopic purity ≥98% is achieved using optimized reaction conditions.
Purification and Characterization Techniques
Chromatographic Purification
Reverse-phase HPLC remains the gold standard for isolating this compound. Key parameters include:
Structural Characterization
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Nuclear Magnetic Resonance (NMR) : 1H and 2D NMR identify chemical shift perturbations in the oligonucleotide backbone, confirming adduct formation.
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Circular Dichroism (CD) : Reveals destabilization of DNA duplexes upon adduct incorporation, with melting temperature (Tm) reductions >10°C.
Table 2: Analytical Data for this compound
| Technique | Key Findings | Source |
|---|---|---|
| LC-MS/MS | m/z 488.5 (M+2H)²⁺; deuterium enrichment confirmed | |
| 1H NMR | Shift perturbations at T3, C5, and C11 protons | |
| CD Spectroscopy | ΔTm = −12°C for modified duplexes |
Comparative Analysis of Preparation Methods
Table 3: Efficiency of Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (Days) |
|---|---|---|---|
| Chemical Alkylation | 65–75 | 95 | 3–5 |
| Enzymatic (GST) | 50–60 | 90 | 1–2 |
| Isotopic Labeling | 70–80 | 98 | 5–7 |
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Chemical Synthesis : Higher yields but requires extensive purification.
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Enzymatic Synthesis : Faster but limited by enzyme stability and substrate specificity.
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Isotopic Labeling : Offers high purity but involves complex deuterium incorporation steps.
Challenges and Optimization Strategies
Stability Issues
The adduct’s thiourea linkage is prone to hydrolysis under acidic conditions (pH < 4). Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions
S-[2-(N7-Guanyl)ethyl]glutathione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized glutathione derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
S-[2-(N7-Guanyl)ethyl]glutathione-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and drug interactions.
Industry: Applied in environmental studies to monitor pollution and in the development of new materials.
Mechanism of Action
The mechanism of action of S-[2-(N7-Guanyl)ethyl]glutathione-d4 involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes involved in metabolic processes. It can also form adducts with DNA, which can be used as biomarkers for exposure to environmental carcinogens.
Comparison with Similar Compounds
S-[2-(N7-Guanyl)ethyl]glutathione-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
S-[2-(N7-Guanyl)ethyl]glutathione: The non-labeled analogue.
L-γ-Glutamyl-S-[2-(2-amino-1,6-dihydro-6-oxo-7H-purin-7-yl)ethyl]-L-cysteinylglycine: Another analogue with a slightly different structure.
Biological Activity
S-[2-(N7-Guanyl)ethyl]glutathione-d4 is a modified form of glutathione that has been studied for its biological activity, particularly in the context of DNA modification and potential mutagenicity. This compound is primarily known as a significant adduct formed during the interaction of the carcinogen 1,2-dibromoethane with DNA, mediated by glutathione.
Chemical Structure and Properties
This compound is characterized by the addition of a guanine moiety to the ethyl group of glutathione. The structure can be represented as follows:
- Molecular Formula : C11H16N4O6S
- Molecular Weight : 336.34 g/mol
- IUPAC Name : this compound
This compound is notable for its role in forming covalent bonds with DNA, particularly through the N7 position of guanine, which can lead to mutagenic lesions.
The primary biological activity of this compound involves its interaction with DNA. The compound forms adducts with DNA bases, particularly guanine, through a mechanism that involves nucleophilic attack on electrophilic centers generated by carcinogens like 1,2-dibromoethane. This interaction can result in:
- Mutagenesis : The formation of DNA adducts can disrupt normal base pairing and lead to mutations during DNA replication.
- Inhibition of DNA Function : Adduct formation can hinder the ability of DNA to hybridize properly, impacting transcription and replication processes.
Case Studies and Experimental Evidence
- Formation of Adducts : Research has demonstrated that S-[2-(N7-Guanyl)ethyl]glutathione is formed when glutathione interacts with 1,2-dibromoethane in biological systems. In vitro studies using calf thymus DNA showed that this compound binds irreversibly to DNA in equimolar amounts with the carcinogen, indicating a direct role in DNA modification .
- Impact on DNA Hybridization : Structural studies using UV and NMR spectroscopy have shown that oligonucleotides modified with S-[2-(N7-Guanyl)ethyl]glutathione exhibit reduced hybridization capabilities. For instance, modifications at specific positions significantly destabilized duplex formation, suggesting that this adduct alters the structural integrity of DNA .
- Mutagenic Potential : The presence of S-[2-(N7-Guanyl)ethyl]glutathione has been implicated as a mutagenic lesion in biological systems. The alteration in base pairing properties due to this adduct can lead to increased mutation rates, highlighting its potential role in carcinogenesis .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Mutagenicity | Forms adducts with guanine leading to mutations during DNA replication. |
| DNA Interaction | Alters hybridization properties and stability of DNA structures. |
| Carcinogen Activation | Participates in the bioactivation of carcinogens like 1,2-dibromoethane. |
Q & A
Q. How can isotopic labeling (e.g., d4) improve the accuracy of mechanistic studies on this adduct?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
